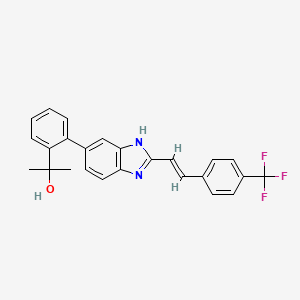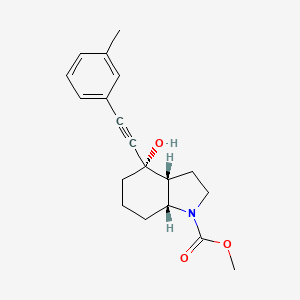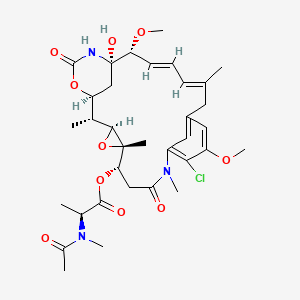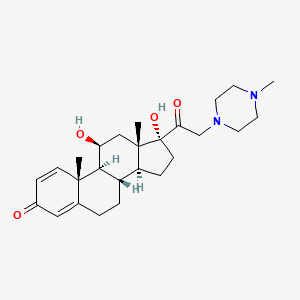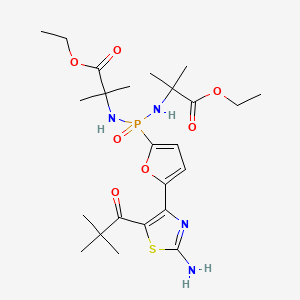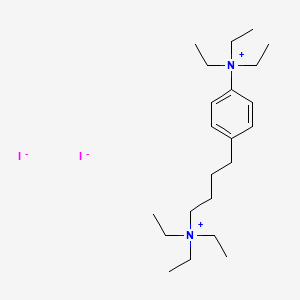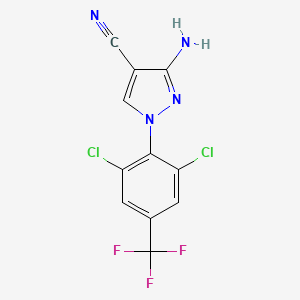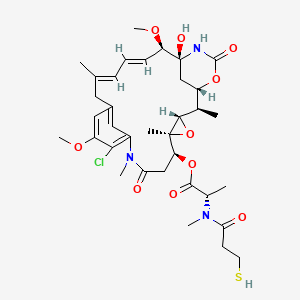
メルタンシン
概要
説明
It is a potent microtubule-targeting agent that binds at or near the vinblastine-binding site in the mitochondrial region, inducing mitotic arrest and cell death through apoptosis . Mertansine is primarily used as the cytotoxic component in antibody-drug conjugates (ADCs) for targeted cancer therapy .
科学的研究の応用
Mertansine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule-targeting agents and their chemical properties.
Biology: Investigated for its effects on cellular processes, particularly mitotic arrest and apoptosis.
Medicine: Utilized in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of ADCs for clinical use and research purposes.
作用機序
Mertansine exerts its effects by inhibiting the assembly of microtubules. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death through apoptosis . The monoclonal antibody component of ADCs directs mertansine specifically to tumor cells, enhancing its therapeutic efficacy and reducing systemic toxicity .
Similar Compounds:
Maytansine: The parent compound of mertansine, also a potent microtubule inhibitor.
Vinblastine: Another microtubule-targeting agent with a similar mechanism of action.
Uniqueness of Mertansine: Mertansine’s uniqueness lies in its use as a cytotoxic payload in ADCs. The conjugation of mertansine to monoclonal antibodies allows for targeted delivery to cancer cells, reducing off-target effects and enhancing therapeutic outcomes. This targeted approach distinguishes mertansine from other microtubule inhibitors like vinblastine and paclitaxel, which are used as free drugs .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Mertansine plays a significant role in biochemical reactions by inhibiting the assembly of microtubules. It interacts with tubulin, a protein that is essential for microtubule formation, by binding to the rhizoxin binding site. This interaction prevents the polymerization of tubulin, leading to the disruption of microtubule dynamics . Additionally, mertansine interacts with various enzymes, such as uridine 5′-diphospho-glucuronosyltransferases (UGTs) and cytochrome P450s (CYPs), inhibiting their activities and affecting drug metabolism .
Cellular Effects
Mertansine exerts profound effects on various types of cells and cellular processes. It induces mitotic arrest and apoptosis in cancer cells by disrupting microtubule dynamics . Mertansine also inhibits the mRNA expression and enzyme activities of CYPs and UGTs in human hepatocytes, affecting cellular metabolism and drug interactions . Furthermore, mertansine influences cell signaling pathways and gene expression, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of mertansine involves its binding to tubulin, inhibiting the assembly of microtubules. This inhibition occurs at the rhizoxin binding site on tubulin, preventing microtubule polymerization and leading to mitotic arrest . Mertansine is often conjugated to monoclonal antibodies through a linker structure, forming ADCs that target specific tumor cells. The monoclonal antibody directs mertansine to the tumor, where it is internalized and exerts its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mertansine change over time. Mertansine is rapidly distributed to various organs and tissues following administration and is primarily excreted through feces . The stability and degradation of mertansine are influenced by its conjugation to monoclonal antibodies, which can affect its long-term effects on cellular function. Studies have shown that mertansine can induce hepatic, hematologic, and neurosensory effects with repetitive treatment .
Dosage Effects in Animal Models
The effects of mertansine vary with different dosages in animal models. In xenograft models of small cell lung cancer, dose-dependent and antigen-specific anti-tumor activity of mertansine was observed at doses as low as 3 mg/kg . Higher doses resulted in complete tumor regression and long-term tumor-free survival in animals . High doses of mertansine can also lead to toxic effects, such as transaminitis and other adverse reactions .
Metabolic Pathways
Mertansine is involved in several metabolic pathways, including S-oxidation, hydrolysis, S-methylation, and glutathione conjugation . These metabolic processes result in the formation of at least 11 metabolites. Mertansine also interacts with enzymes such as UGTs and CYPs, influencing metabolic flux and metabolite levels .
Transport and Distribution
Mertansine is transported and distributed within cells and tissues through various mechanisms. As part of ADCs, mertansine is directed to specific tumor cells by the monoclonal antibody component. Once internalized, mertansine is released in the lysosomes, where it exerts its cytotoxic effects . The distribution of mertansine is influenced by its conjugation to antibodies, which affects its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of mertansine is primarily within the lysosomes, where it is released from the ADCs and exerts its cytotoxic effects . Mertansine’s activity is influenced by its localization, as it disrupts microtubule dynamics within the cell. The targeting signals and post-translational modifications of the monoclonal antibody component of ADCs direct mertansine to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions: Mertansine is synthesized from its parent compound, maytansine, through a series of chemical reactions. The key step involves the deacetylation of maytansine to produce N2’-deacetyl-N2’-(3-mercapto-1-oxopropyl)-maytansine . This process typically requires specific reaction conditions, including the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of mertansine involves large-scale synthesis of maytansine, followed by its chemical modification to produce mertansine. The process requires stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced chemical synthesis and purification technologies .
化学反応の分析
Types of Reactions: Mertansine undergoes various chemical reactions, including:
Oxidation: Mertansine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert mertansine to its corresponding thiol derivatives.
Substitution: Mertansine can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted mertansine derivatives.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Mertansine involves a series of reactions that result in the formation of the final compound. The key steps in the synthesis pathway include the formation of the intermediate compound DM1, which is then coupled with a monoclonal antibody to form the final drug conjugate. The synthesis pathway involves the use of various reagents and catalysts to facilitate the reaction steps.", "Starting Materials": [ "4-(methylsulfonyl)phenyl acetic acid", "3-(2-bromoethyl)-2,5-dimethoxybenzenamine", "4-methylmorpholine N-oxide", "N,N-dimethylformamide", "sodium hydride", "thionyl chloride", "sodium hydroxide", "sodium borohydride", "acetic acid", "methyl iodide", "sodium methoxide", "acetic anhydride", "acetonitrile", "trifluoroacetic acid", "dichloromethane", "toluene", "ethanol" ], "Reaction": [ "4-(methylsulfonyl)phenyl acetic acid is reacted with thionyl chloride and then with 3-(2-bromoethyl)-2,5-dimethoxybenzenamine to form an intermediate compound.", "The intermediate compound is then reacted with sodium hydride in N,N-dimethylformamide to form DM1.", "DM1 is then coupled with a monoclonal antibody using sodium borohydride as a reducing agent.", "The resulting drug conjugate is then purified using various techniques such as size exclusion chromatography and ultrafiltration.", "The drug conjugate is then treated with acetic acid and methyl iodide to remove any remaining DM1.", "The resulting product is then purified using various techniques such as high-performance liquid chromatography.", "The purified product is then treated with sodium methoxide in methanol to remove any remaining protecting groups.", "The resulting product is then treated with acetic anhydride and trifluoroacetic acid in dichloromethane to form Mertansine.", "The final product is then purified using various techniques such as reverse-phase high-performance liquid chromatography and recrystallization from toluene/ethanol." ] } | |
CAS番号 |
139504-50-0 |
分子式 |
C35H48ClN3O10S |
分子量 |
738.3 g/mol |
IUPAC名 |
[(1S,2R,3S,5R,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate |
InChI |
InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9-,19-10-/t20-,21+,25+,26-,27+,31+,34-,35+/m1/s1 |
InChIキー |
ANZJBCHSOXCCRQ-HXMKWQNGSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O |
外観 |
White to off-white solid powder |
ピクトグラム |
Corrosive; Acute Toxic; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DM1, Maytansinoid DM4, Maytansinoid DMMO Maytansine DMMO-maytansine emtansine Maitansine Maytansine Maytansinoid DM1 Maytansinoid DM4 Mertansine N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine Ravtansine Soravtansine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Mertansine is a potent microtubule-targeting agent that exerts its cytotoxic effects by binding to tubulin, a protein crucial for microtubule assembly and dynamics. []
A: Mertansine binds at or near the vinblastine-binding site of tubulin. [] This interaction disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death through apoptosis. [, , ]
ANone: While the provided abstracts don't explicitly state the molecular formula and weight of mertansine, these details can be easily found in chemical databases and literature.
ANone: The provided abstracts primarily focus on the biological activity and applications of mertansine. They do not delve into detailed spectroscopic characterization.
A: Mertansine primarily functions as a potent cytotoxic agent by binding to tubulin, not as a catalyst. It doesn't directly catalyze chemical reactions. []
ANone: The provided abstracts focus on in vitro and in vivo studies, not computational modeling of mertansine.
A: Mertansine is most often conjugated to antibodies, creating ADCs, to improve its targeted delivery and therapeutic window. [, , , , ] Various linkers, each with specific stability and release properties, are used to connect mertansine to the antibody, impacting the ADC's overall efficacy and pharmacokinetics. [, , ] For example, researchers explored a hyaluronic acid-SS-mertansine prodrug (HA-SS-DM1) to improve tolerability and target CD44+ breast tumors. []
A: Research suggests cysteine can slowly reduce the disulfide bond in lorvotuzumab mertansine, leading to the release of S-cysteinyl-DM1. Fortunately, S-cysteinyl-DM1 exhibits significantly lower cytotoxicity compared to uncharged maytansinoids, suggesting this degradation pathway might be less concerning for toxicity. []
A: While the abstracts don't delve into specific SHE regulations, the preclinical data consistently highlights the careful assessment of toxicity and tolerability of mertansine-containing ADCs. [, , , ] For example, researchers determined the maximum tolerated dose (MTD) of huC242-DM4 in mice to be greater than 40 mg/kg, demonstrating a therapeutic index of over 20. []
A: The choice of linker significantly impacts the pharmacokinetic profile of mertansine-containing ADCs, affecting their plasma half-life, distribution, and clearance. [, ] For instance, in mice, the disulfide linkage in huC242-DM4 displayed greater stability compared to the linkage in cantuzumab mertansine, resulting in improved pharmacokinetic behavior. []
A: Research indicates that lysine-SPP-DM1, DM1, and S-cysteinyl-DM1 are among the primary maytansinoid catabolites detected in tumor and plasma samples following mertansine-based ADC administration. [] Importantly, the levels and types of catabolites can be influenced by the linker used in the ADC. [, ]
A: Mertansine efficacy is assessed using a range of models, including cell-based cytotoxicity assays and human tumor xenograft models in mice. [, , , , ] These models help researchers determine the potency, selectivity, and therapeutic window of mertansine-containing ADCs against various cancer types.
A: Lorvotuzumab mertansine has demonstrated single-agent activity and an acceptable safety profile in relapsed/refractory multiple myeloma patients. [] Furthermore, a Phase II study evaluating lorvotuzumab mertansine in combination with lenalidomide and dexamethasone reported an overall response rate (ORR) of 56.4%. []
A: Resistance to mertansine-containing ADCs can arise through various mechanisms, including increased drug efflux mediated by transporters like ABCC1 (MRP1), reduced target antigen expression (e.g., decreased Her2), and alterations in downstream signaling pathways. [] The specific resistance mechanisms can vary depending on the cell line and the ADC used.
ANone: While the abstracts don't explicitly address this, cross-resistance among ADCs, including those containing mertansine, is a possibility, particularly if the resistance mechanism involves targets shared by different ADCs or broadly impacts drug efflux or cell survival pathways.
A: Antibody-drug conjugates (ADCs) represent a key strategy for targeted mertansine delivery. [, , , , ] By linking mertansine to antibodies specific for tumor-associated antigens, researchers aim to increase drug concentration at the tumor site while minimizing systemic exposure and off-target effects.
A: Researchers are exploring alternative delivery systems, such as nanoparticles and liposomes, to improve mertansine's therapeutic index. For example, cRGD peptide-decorated micellar mertansine prodrug (cRGD-MMP) was developed for targeted delivery to αvβ3 integrin overexpressing tumors. [] Additionally, cetuximab-polymersome-mertansine nanodrug (C-P-DM1) was designed to target EGFR-positive cancers. []
A: The level of target antigen expression is a key determinant of ADC efficacy. For example, high CD56 expression is associated with increased sensitivity to lorvotuzumab mertansine. [] Furthermore, research suggests HER3 co-expression might be a negative predictor for T-DM1 activity in breast cancer. []
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for quantifying mertansine and its metabolites in biological samples. [, ] This method enables sensitive and specific detection of the drug and its breakdown products, aiding in pharmacokinetic and metabolism studies.
ANone: The provided abstracts do not discuss environmental impact or degradation pathways of mertansine.
ANone: The abstracts do not provide specific details on mertansine's dissolution rate or solubility in various media.
ANone: The provided abstracts primarily focus on preclinical and clinical findings and do not delve into the specific validation parameters of the analytical methods used.
ANone: While not explicitly discussed, adherence to good manufacturing practices (GMP) and rigorous quality control measures are essential during the development and production of mertansine-containing ADCs to ensure their safety, efficacy, and consistency.
A: Yes, ADCs, including those with mertansine, can be immunogenic. The antibody component itself can trigger an immune response, as can the linker or payload. [, ] Researchers often monitor for human anti-human antibody (HAHA) and human anti-drug antibody (HADA) responses during clinical trials. []
A: Yes, drug transporters, particularly efflux pumps like P-glycoprotein (PgP) and ABCC1 (MRP1), can influence the intracellular accumulation and efficacy of maytansinoids like mertansine. [, ] Increased expression of these transporters can contribute to resistance by expelling the drug from cancer cells.
ANone: The provided abstracts primarily focus on the antitumor activity and pharmacokinetics of mertansine-containing ADCs. They do not provide specific details on the biocompatibility or biodegradability of mertansine.
ANone: The abstracts do not discuss aspects related to the recycling or waste management of mertansine or its conjugates.
A: The abstracts highlight the collaborative efforts between academic institutions and pharmaceutical companies in advancing mertansine-based therapies. [, , , , , , , , , , , , ] Access to resources such as cell lines, animal models, and clinical trial networks is essential for continued research and development.
A: While the abstracts don't offer a comprehensive historical overview, they showcase the evolution of mertansine from a potent cytotoxic payload to its incorporation into targeted ADC therapies. [, , , , ] The clinical success of trastuzumab emtansine (T-DM1), another maytansinoid-based ADC, represents a significant milestone in the field, paving the way for the development of other ADC therapies.
A: The development of mertansine-containing ADCs exemplifies the power of cross-disciplinary collaboration, bringing together expertise in antibody engineering, chemistry, pharmacology, oncology, and clinical research. [, , , , ] This interdisciplinary approach is crucial for tackling complex challenges in drug development and improving cancer treatment outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




